N-[N'-(4,6-dimethylpyrimidin-2-yl)-N-(4-methylphenyl)carbamimidoyl]acetamide
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Overview
Description
N-[N’-(4,6-dimethylpyrimidin-2-yl)-N-(4-methylphenyl)carbamimidoyl]acetamide is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with dimethyl groups and a phenyl ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[N’-(4,6-dimethylpyrimidin-2-yl)-N-(4-methylphenyl)carbamimidoyl]acetamide typically involves the reaction of 4,6-dimethyl-2-aminopyrimidine with 4-methylphenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[N’-(4,6-dimethylpyrimidin-2-yl)-N-(4-methylphenyl)carbamimidoyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen atoms.
Reduction: Formation of reduced derivatives with hydrogen atoms added.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
N-[N’-(4,6-dimethylpyrimidin-2-yl)-N-(4-methylphenyl)carbamimidoyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized as a corrosion inhibitor for metals and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[N’-(4,6-dimethylpyrimidin-2-yl)-N-(4-methylphenyl)carbamimidoyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
N-(4,6-Dimethylpyrimidin-2-yl)-N-phenylacetamide: Similar structure but lacks the 4-methylphenyl group.
2-Pyrimidinamine, 4,6-dimethyl-: Similar pyrimidine ring structure but different functional groups.
Uniqueness
Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C16H19N5O |
---|---|
Molecular Weight |
297.35 g/mol |
IUPAC Name |
N-[N'-(4,6-dimethylpyrimidin-2-yl)-N-(4-methylphenyl)carbamimidoyl]acetamide |
InChI |
InChI=1S/C16H19N5O/c1-10-5-7-14(8-6-10)20-16(19-13(4)22)21-15-17-11(2)9-12(3)18-15/h5-9H,1-4H3,(H2,17,18,19,20,21,22) |
InChI Key |
UESZRPBFOSMDHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=NC2=NC(=CC(=N2)C)C)NC(=O)C |
Origin of Product |
United States |
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